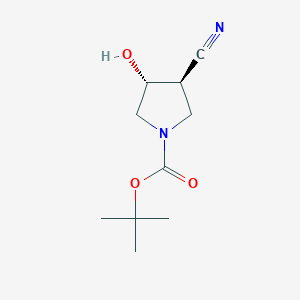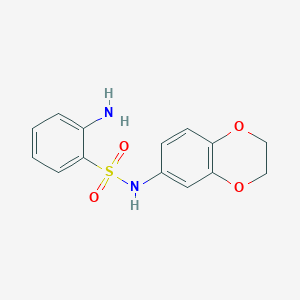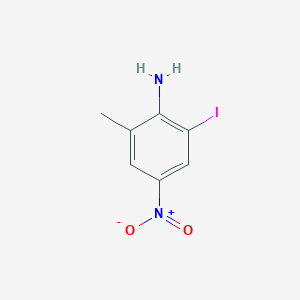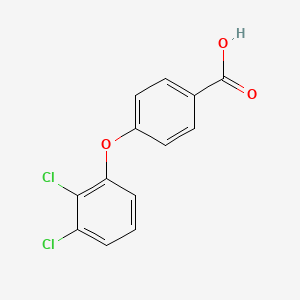
trans-1-Boc-3-ciano-4-hidroxipirrolidina
Descripción general
Descripción
trans-1-Boc-3-cyano-4-hydroxypyrrolidine: is a chemical compound with the molecular formula C10H16N2O3. It is characterized by a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a cyano group at the 3-position, and a hydroxyl group at the 4-position
Aplicaciones Científicas De Investigación
trans-1-Boc-3-cyano-4-hydroxypyrrolidine: has several applications in scientific research:
Chemistry: : It is used as a building block in organic synthesis and as a protecting group in peptide synthesis.
Biology: : The compound can be used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: : It is used in the production of specialty chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trans-1-Boc-3-cyano-4-hydroxypyrrolidine typically involves the following steps:
Industrial Production Methods
Análisis De Reacciones Químicas
trans-1-Boc-3-cyano-4-hydroxypyrrolidine: undergoes various types of chemical reactions, including:
Oxidation: : Oxidation reactions can be performed to introduce additional functional groups or to modify existing ones.
Reduction: : Reduction reactions can be used to convert the cyano group to an amine.
Substitution: : Nucleophilic substitution reactions can be used to replace the cyano group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: : Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: : Products may include carboxylic acids or ketones.
Reduction: : The major product is typically an amine.
Substitution: : The products depend on the nucleophile used and can include amines, ethers, or esters.
Mecanismo De Acción
The mechanism by which trans-1-Boc-3-cyano-4-hydroxypyrrolidine exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved will vary based on the biological context and the specific reactions being studied.
Comparación Con Compuestos Similares
trans-1-Boc-3-cyano-4-hydroxypyrrolidine: is unique due to its specific structural features, including the Boc-protected amine, the cyano group, and the hydroxyl group. Similar compounds may include other Boc-protected pyrrolidines or compounds with different functional groups in similar positions. These compounds may have different reactivity and applications based on their structural differences.
List of Similar Compounds
Boc-protected pyrrolidines: : Compounds with similar Boc-protected amine groups.
Cyano-substituted pyrrolidines: : Compounds with cyano groups in different positions on the pyrrolidine ring.
Hydroxyl-substituted pyrrolidines: : Compounds with hydroxyl groups in different positions on the pyrrolidine ring.
Propiedades
IUPAC Name |
tert-butyl (3R,4R)-3-cyano-4-hydroxypyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-5-7(4-11)8(13)6-12/h7-8,13H,5-6H2,1-3H3/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGAWSYJCQMVBM-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-(4-Methyl-[1,4]diazepan-1-ylmethyl)-benzoic acid](/img/structure/B1517299.png)







